![molecular formula C13H21NO B1519015 3-[(Hexyloxy)methyl]aniline CAS No. 80172-00-5](/img/structure/B1519015.png)
3-[(Hexyloxy)methyl]aniline
Vue d'ensemble
Description
“3-[(Hexyloxy)methyl]aniline” is a chemical compound with the CAS Number: 80172-00-5 . It has a molecular weight of 207.32 .
Physical And Chemical Properties Analysis
“3-[(Hexyloxy)methyl]aniline” is a liquid at room temperature . Its molecular weight is 207.32 . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
1. Fluorescent Sensors for Metal Ions
A novel turn-on Schiff-base fluorescent sensor using (E)-4-Methoxy-N-((8-methylquionline-2yl)methylene)aniline (L) was synthesized for detecting aluminum(III) ions in living cells. The sensor exhibited significant fluorescence enhancement in the presence of Al3+ ions, indicating its potential as a practical system for monitoring Al3+ concentrations in biological environments (Tian et al., 2015).
2. Bacterial Degradation of Aromatic Compounds
A bacterial strain, Delftia sp. AN3, was found to use aniline or acetanilide as sole carbon, nitrogen, and energy sources, showcasing its ability to degrade aniline and its tolerance to high concentrations of the compound. This finding is vital for understanding the biodegradation of aromatic compounds and their potential impact on wastewater treatment processes (Liu et al., 2002).
3. Catalytic Oxidation of Organic Pollutants
Fe(3)O(4) magnetic nanoparticles (MNPs) were successfully synthesized and applied for the catalytic oxidation of phenolic and aniline compounds in aqueous solutions. This study presents a potential method for the removal of organic pollutants, utilizing the catalytic properties of MNPs in the presence of H(2)O(2) (Zhang et al., 2009).
4. Electrosynthesis and Properties of Polyanilines
The electrosynthesis of ring-substituted polyanilines, particularly those with sigma- and pi-donor substituents, was investigated. The study focused on the polymerization effectiveness, characterization, and oxidation properties of these polyanilines, providing valuable insights into the electrochemical behavior and potential applications of these materials (Cattarin et al., 1988).
Safety And Hazards
Propriétés
IUPAC Name |
3-(hexoxymethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-2-3-4-5-9-15-11-12-7-6-8-13(14)10-12/h6-8,10H,2-5,9,11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNULCBYHVFGRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Hexyloxy)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(Propan-2-yl)carbamoyl]amino}benzoic acid](/img/structure/B1518934.png)
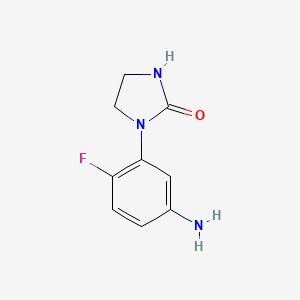
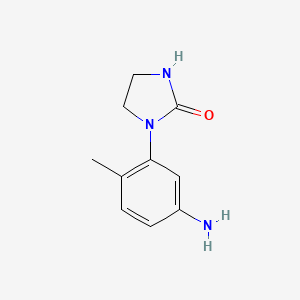
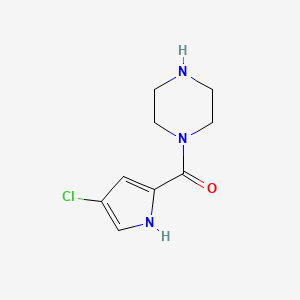
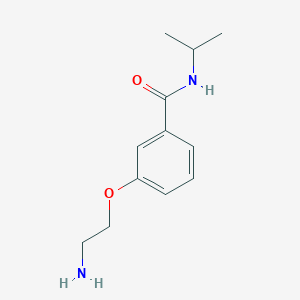
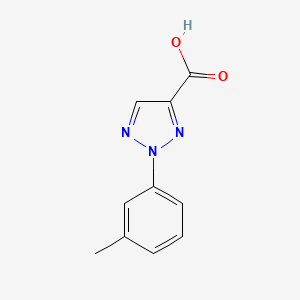
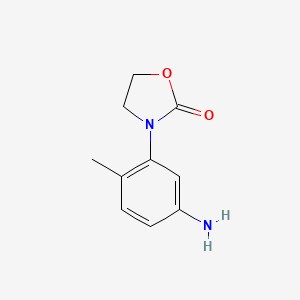
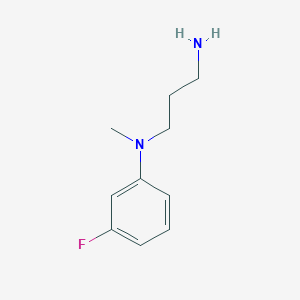
![3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid](/img/structure/B1518947.png)
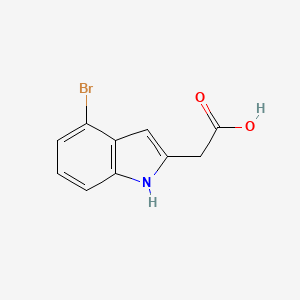
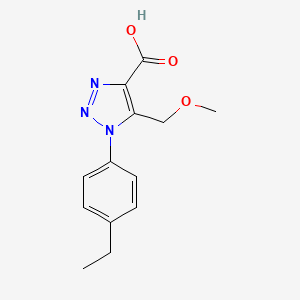
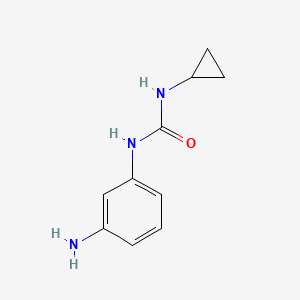
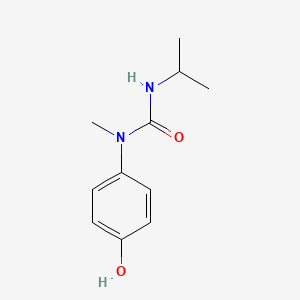
![3-[4-(Aminomethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1518955.png)